

2-(BenzylOxy)-5-(tert-butyl)benzaldehyde CAS number

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Compound of Interest

Compound Name: 2-(BenzylOxy)-5-(tert-butyl)benzaldehyde

Cat. No.: B3029817

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An In-Depth Technical Guide to **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde** CAS Number: 796047-09-1

Executive Summary

This technical guide provides a comprehensive overview of **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde**, a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, characterization, and applications. We will explore a validated two-step synthesis pathway, beginning with the formylation of 4-tert-butylphenol to yield the precursor, 5-tert-butyl-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the benzyl protective group. The causality behind experimental choices, detailed protocols, and the compound's potential as a building block for complex ligands and biologically active molecules are discussed. This guide emphasizes scientific integrity, providing self-validating protocols and authoritative references to support all technical claims.

Compound Identification and Physicochemical Properties

2-(BenzylOxy)-5-(tert-butyl)benzaldehyde is a substituted aromatic aldehyde. The presence of the bulky tert-butyl group and the benzyl ether moiety makes it a valuable intermediate for synthesizing sterically hindered ligands and complex organic molecules.

Table 2.1: Compound Identifiers

Identifier	Value
CAS Number	796047-09-1[1]
Molecular Formula	C ₁₈ H ₂₀ O ₂ [1]
Molecular Weight	268.3 g/mol [1] [2]
IUPAC Name	2-(Benzylxy)-5-(tert-butyl)benzaldehyde
SMILES	CC(C) (C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O [1]

| MDL Number | MFCD26393324[\[1\]](#) |

Table 2.2: Physicochemical Properties

Property	Value	Source
Appearance	Expected to be a solid or oil	General Knowledge
Storage	Inert atmosphere, 2-8°C [1]	Achmem [1]

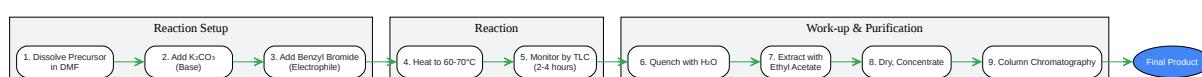
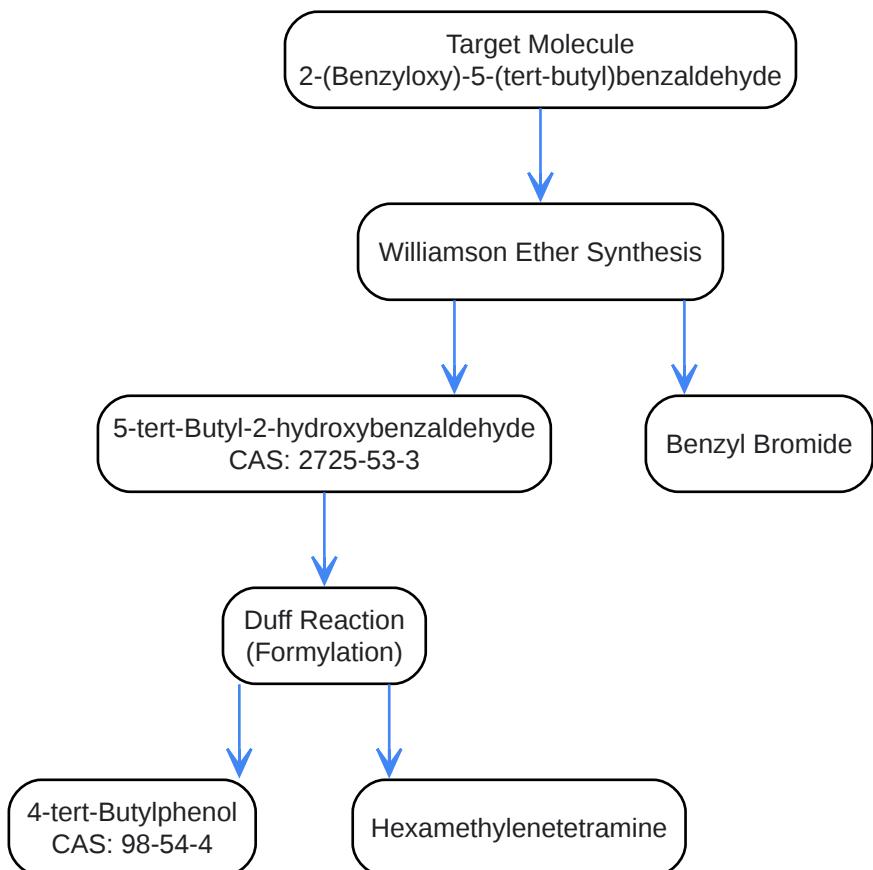
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |

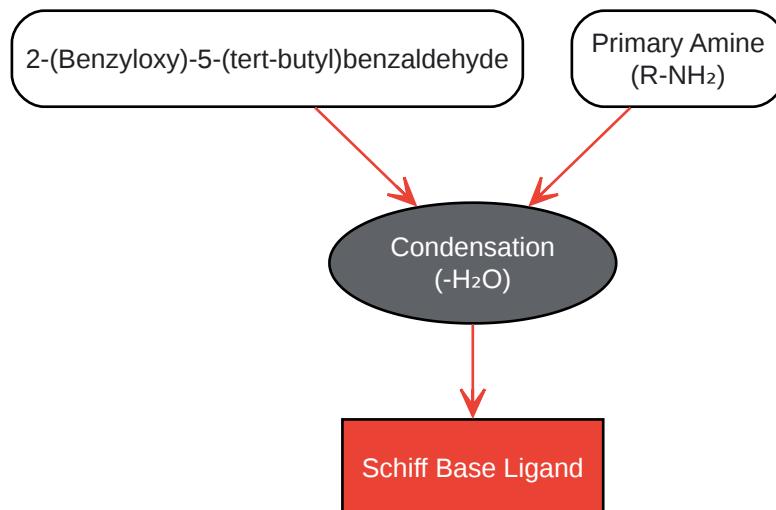
Synthesis and Mechanistic Insights

The synthesis of **2-(Benzylxy)-5-(tert-butyl)benzaldehyde** is most efficiently achieved via a two-step process. This pathway offers high yields and utilizes well-established, reliable organic reactions.

Retrosynthetic Analysis

The primary disconnection for the target molecule is at the ether linkage, suggesting a Williamson ether synthesis between a benzyl halide and the corresponding phenol, 5-tert-butyl-2-hydroxybenzaldehyde. This phenol, in turn, can be synthesized from commercially available 4-tert-butylphenol via an electrophilic aromatic substitution (formylation).





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References

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